molecular formula C19H19N9 B12276621 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12276621
M. Wt: 373.4 g/mol
InChI Key: QPOSWQMSBOFHKW-UHFFFAOYSA-N
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Description

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a unique arrangement of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H19N9

Molecular Weight

373.4 g/mol

IUPAC Name

2-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C19H19N9/c1-14-22-16-13-20-7-5-15(16)19(23-14)27-11-9-26(10-12-27)17-3-4-18(25-24-17)28-8-2-6-21-28/h2-8,13H,9-12H2,1H3

InChI Key

QPOSWQMSBOFHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5

Origin of Product

United States

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